1-(2-Pyridyl)-1-propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

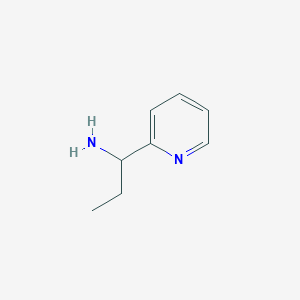

1-(2-Pyridyl)-1-propylamine is an organic compound featuring a pyridine ring attached to a propylamine chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)-1-propylamine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with propylamine under basic conditions. The reaction typically requires a catalyst such as palladium and a base like potassium carbonate. The mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridyl)-1-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

1-(2-Pyridyl)-1-propylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Pyridyl)-1-propylamine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the amine group can form hydrogen bonds and participate in nucleophilic reactions, affecting cellular processes.

Comparison with Similar Compounds

- 2-Pyridylmethylamine

- 2-Pyridylethylamine

- 2-Pyridylbutylamine

Comparison: 1-(2-Pyridyl)-1-propylamine is unique due to its specific propylamine chain length, which influences its reactivity and interaction with molecular targets. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for diverse applications.

Biological Activity

1-(2-Pyridyl)-1-propylamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring, which contributes to its biological activity. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H13N

- Molecular Weight : 149.22 g/mol

Antihistaminic Properties

Research has indicated that this compound exhibits antihistaminic activity. Similar compounds have been shown to antagonize histamine receptors, which may make this compound useful in treating allergic reactions and conditions such as asthma.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has demonstrated selective activity against certain pathogens, including bacteria and fungi. For instance, it has been noted that derivatives of this compound can inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection, without affecting host cell viability .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the pyridine moiety enhances binding affinity to various receptors and enzymes, leading to modulation of their activity. This can result in:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in pathogen metabolism.

- Alteration of Cellular Signaling : By interacting with signaling pathways, it can affect cell proliferation and apoptosis.

Study on Antichlamydial Activity

A notable study focused on the antichlamydial activity of compounds based on the pyridine structure, revealing that certain derivatives could significantly impair the growth of C. trachomatis. The study highlighted that these compounds did not exhibit toxicity towards human cells and were stable in biological fluids, suggesting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine ring can enhance biological activity. For example, substituents that increase lipophilicity or provide electron-withdrawing characteristics tend to improve binding affinity and potency against target pathogens .

Summary Table of Biological Activities

Properties

IUPAC Name |

1-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIBPNACTHQUIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.